molecular formula C14H14N4O B2749564 N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379985-81-4

N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No. B2749564
CAS RN: 2379985-81-4
M. Wt: 254.293
InChI Key: HJZWDXCKOIKDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrido[3,4-d]pyrimidin-4-one, which is known to have potent activity as a histone lysine demethylase inhibitor . This compound binds to Fe(II) in the active site of these enzymes .


Synthesis Analysis

The synthesis of this compound involves the optimization of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives . This process is guided by structure-based design to produce a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . The substitution from C4 of the pyrazole moiety allows access to the histone peptide substrate binding site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one, and N-methylation .

Mechanism of Action

This compound acts as a potent inhibitor of JmjC histone N-methyl lysine demethylases (KDMs) . These enzymes are involved in the removal of methyl groups from lysine residues on histone proteins, a process that is crucial for the regulation of gene expression .

Future Directions

The future directions for this compound could involve further optimization and testing for potential biological activities. Given its potent activity as a KDM inhibitor, it may have potential applications in the treatment of diseases where these enzymes play a key role .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZWDXCKOIKDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.